5-(4-Bromophenoxy)pyrimidin-2-ol
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Overview
Description
5-(4-Bromophenoxy)pyrimidin-2-ol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromophenoxy group attached to the pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenoxy)pyrimidin-2-ol typically involves the reaction of 5-bromopyrimidine with 4-bromophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenoxy)pyrimidin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of hydroxylated or dehydrogenated products .
Scientific Research Applications
5-(4-Bromophenoxy)pyrimidin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-(4-Bromophenoxy)pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrimidin-2-ol: A hydroxypyrimidine that is structurally similar but lacks the bromophenoxy group.
5-(2-Bromophenoxy)pyrimidin-2-ol: Another bromophenoxy-substituted pyrimidine with a different substitution pattern
Uniqueness
5-(4-Bromophenoxy)pyrimidin-2-ol is unique due to the specific positioning of the bromophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H7BrN2O2 |
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Molecular Weight |
267.08 g/mol |
IUPAC Name |
5-(4-bromophenoxy)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)15-9-5-12-10(14)13-6-9/h1-6H,(H,12,13,14) |
InChI Key |
SDLMVVSRLRUSTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CNC(=O)N=C2)Br |
Origin of Product |
United States |
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